Cytotoxic Silver Complexes: A 5.5-Fold Improvement Over Cisplatin in Hep-G2 Cells
In a direct head-to-head study, silver(I) complexes of coumarin-3-carboxylic acid derivatives demonstrated significantly enhanced cytotoxicity compared to the clinical standard, cisplatin. For the Hep-G2 liver carcinoma cell line, the coumarin-silver complexes exhibited IC50 values that were 2 to 5.5 times lower than those obtained for cisplatin [1].
| Evidence Dimension | In vitro Cytotoxicity |
|---|---|
| Target Compound Data | Silver(I) complexes of 6-hydroxy-coumarin-3-carboxylic acid (6-OH-C-COO-Ag) |
| Comparator Or Baseline | Cisplatin |
| Quantified Difference | 2 to 5.5 times more cytotoxic |
| Conditions | Human liver carcinoma (Hep-G2) cell line; 96-hour exposure; MTT assay |
Why This Matters
This establishes coumarin-3-carboxylic acid as a privileged scaffold for developing metal-based anticancer agents with potency potentially exceeding the gold standard chemotherapeutic.
- [1] Thati B, Noble A, Creaven BS, et al. In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines. Cancer Lett. 2007; 248(2): 321-331. View Source
